Ufenamate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ufenamat kann durch Veresterung von Flufenaminsäure mit Butanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder Salzsäure, um den Veresterungsprozess zu erleichtern . Die Reaktionsbedingungen umfassen üblicherweise das Rückflusskochen des Gemisches bei erhöhten Temperaturen, um eine vollständige Umwandlung der Säure zum Ester sicherzustellen.

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Produktion von Ufenamat großtechnische Veresterungsprozesse. Die Reaktion wird in Reaktoren durchgeführt, die mit Rückflusskondensatoren ausgestattet sind, um die Reaktionstemperatur aufrechtzuerhalten und eine effiziente Umwandlung sicherzustellen. Das Produkt wird dann durch Destillation oder Umkristallisation gereinigt, um die gewünschte Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ufenamat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Ufenamat kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Ufenamat in seine reduzierte Form umwandeln.

Substitution: Ufenamat kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Ufenamate is primarily utilized in the treatment of various skin conditions due to its anti-inflammatory effects. Notably, it has been studied for its efficacy in treating:

- Eczema : this compound has shown promising results in managing both acute and chronic eczema. A study highlighted its effectiveness in reducing inflammation and improving skin barrier function in patients with this condition .

- Contact Dermatitis : The compound is effective in alleviating symptoms associated with contact dermatitis, providing relief from itching and irritation .

- Atopic Dermatitis : Research indicates that this compound can significantly improve symptoms of atopic dermatitis by modulating inflammatory responses .

Case Study: Eczema Treatment

In a randomized controlled trial involving patients with moderate to severe eczema, this compound was compared against standard topical corticosteroids. The results demonstrated that this compound not only reduced the severity of eczema symptoms but also had a lower incidence of side effects compared to corticosteroids. This suggests its potential as a safer alternative for long-term management of eczema .

Formulation and Delivery

The formulation of this compound is critical for its therapeutic efficacy. Studies have explored various vehicles for enhancing skin penetration:

- Oily Vehicles : Research showed that formulations using liquid paraffin resulted in higher skin penetration compared to white petrolatum. This finding emphasizes the importance of selecting appropriate carriers for optimal delivery .

- Water-Based Vehicles : this compound demonstrated superior penetration into intact and stripped skin when delivered via water-based vehicles, highlighting its versatility in formulation design .

Data Table: Skin Penetration Efficacy

| Vehicle Type | Penetration into Intact Skin | Penetration into Stripped Skin |

|---|---|---|

| Liquid Paraffin | 5 times higher | 10 times higher |

| White Petrolatum | Baseline | Baseline |

| Water with Polysorbate 80 | Significantly higher | Significantly higher |

Clinical Trials and Research Findings

Numerous clinical trials have been conducted to evaluate the safety and efficacy of this compound:

- A multicenter trial assessed the long-term use of this compound in patients with chronic eczema, reporting significant improvements in quality of life and symptom relief without serious adverse effects .

- Another study focused on this compound's application in treating xeroderma, where it was combined with other agents like lidocaine and tocopherol acetate to enhance therapeutic outcomes .

Wirkmechanismus

Ufenamate exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. By reducing the production of prostaglandins, this compound alleviates pain and inflammation . The molecular targets include the cyclooxygenase enzymes, and the pathways involved are related to the inhibition of prostaglandin synthesis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Flufenaminsäure: Die Stammverbindung von Ufenamat, ebenfalls ein entzündungshemmendes Mittel.

Meclofenaminsäure: Ein weiteres Fenamat mit ähnlichen entzündungshemmenden Eigenschaften.

Mefenaminsäure: Wird zur Schmerzlinderung eingesetzt und hat ähnliche pharmakologische Eigenschaften.

Einzigartigkeit

Ufenamat ist aufgrund seiner veresterten Form einzigartig, die seine Lipophilie und Hautpenetration erhöht. Dies macht es im Vergleich zu seiner Stammverbindung Flufenaminsäure besonders effektiv für topische Anwendungen .

Biologische Aktivität

Ufenamate, a non-steroidal anti-inflammatory drug (NSAID), is primarily used in the treatment of various skin conditions, including acute and chronic eczema, as well as perioral dermatitis. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical efficacy based on diverse research findings.

This compound is a highly lipophilic compound with a log P value of 6.7, which significantly influences its penetration through the skin barrier. It acts primarily as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain associated with various dermatological conditions .

Pharmacokinetics

The absorption and penetration of this compound through the skin are critical for its therapeutic efficacy. A study demonstrated that the penetration of this compound into intact and stripped skin was significantly enhanced when using a water-based vehicle compared to oily vehicles like liquid paraffin . The following table summarizes key findings related to its skin penetration:

| Skin Condition | Vehicle Type | Penetration Rate (µg/cm²) | Comments |

|---|---|---|---|

| Intact Skin | Water-based | 10 | Higher absorption compared to oils |

| Stripped Skin | Water-based | 5 | Effective even on damaged skin |

| Delipidized Skin | Liquid Paraffin | 1 | Significantly reduced absorption |

Case Studies and Trials

This compound has been evaluated in several clinical studies for its effectiveness in treating eczema and other inflammatory skin conditions. A notable randomized controlled trial involving 128 participants assessed the efficacy of a 5% this compound ointment applied twice daily for 14 days. The results indicated significant improvement in clinical condition compared to a vehicle control, with patients reporting better symptom relief and fewer side effects .

In another study focusing on chronic musculoskeletal pain, this compound was compared to other topical NSAIDs. The results showed that while this compound was effective, it was generally less efficacious than topical diclofenac or ketoprofen in reducing pain over a similar duration . However, it is important to note that the side effect profile for this compound was more favorable in certain populations, making it a suitable alternative for patients sensitive to other NSAIDs.

Safety Profile

This compound's safety has been evaluated across multiple studies. Common adverse effects include local irritation at the application site; however, systemic side effects are rare due to its topical application route. In clinical trials, withdrawal due to adverse effects was minimal, suggesting a favorable safety profile compared to systemic NSAIDs .

Eigenschaften

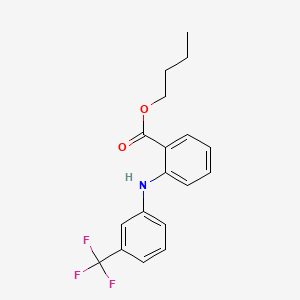

IUPAC Name |

butyl 2-[3-(trifluoromethyl)anilino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO2/c1-2-3-11-24-17(23)15-9-4-5-10-16(15)22-14-8-6-7-13(12-14)18(19,20)21/h4-10,12,22H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLSRXWHEBFHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867269 | |

| Record name | Butyl flufenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67330-25-0 | |

| Record name | Ufenamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67330-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ufenamate [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067330250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl flufenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | butyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UFENAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z7O7C1SLZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the choice of vehicle influence the skin penetration of Ufenamate?

A1: Research indicates that this compound, a highly lipophilic drug, demonstrates varying skin penetration levels depending on the vehicle used. Liquid vehicles, specifically Isopropyl Myristate (IPM), exhibit superior penetration compared to semi-solid vehicles like White Petrolatum (WP) []. This difference is attributed to the viscosity of the vehicles, with lower viscosity generally facilitating deeper penetration []. Interestingly, this compound penetration from liquid vehicles decreases after application to delipidized skin, suggesting that the vehicle's interaction with skin lipids plays a crucial role in the drug's permeation [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.